molecular formula C13H17NO3 B1524635 Tert-butyl 7-hydroxyindoline-1-carboxylate CAS No. 945771-04-0

Tert-butyl 7-hydroxyindoline-1-carboxylate

Cat. No.: B1524635
CAS No.: 945771-04-0
M. Wt: 235.28 g/mol
InChI Key: AXPIBRZJKQQUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-hydroxyindoline-1-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a tert-butyl group attached to the carboxylate of an indoline ring, which is further substituted with a hydroxyl group at the 7-position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with indoline or its derivatives as the starting material.

  • Reaction Steps: . This can be achieved through various organic reactions such as esterification, alkylation, and hydroxylation.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve catalytic processes to improve yield and selectivity

Types of Reactions:

  • Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

  • Reduction: The compound can be reduced to remove the hydroxyl group or other substituents.

  • Substitution: The indoline ring can undergo electrophilic substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Electrophilic substitution reactions may use Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Indole-7-carboxylate derivatives.

  • Reduction: Indoline derivatives without the hydroxyl group.

  • Substitution: Substituted indolines with various functional groups.

Scientific Research Applications

Tert-butyl 7-hydroxyindoline-1-carboxylate has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

  • Biology: Indole derivatives are known for their biological activity, and this compound can be used in the study of enzyme inhibitors and receptor ligands.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl 7-hydroxyindoline-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

  • Indole-3-carboxylate: Similar structure but with a different position of the carboxylate group.

  • Tert-butyl indoline-1-carboxylate: Similar but lacks the hydroxyl group at the 7-position.

  • 7-Hydroxyindole-1-carboxylate: Similar but without the tert-butyl group.

Uniqueness: Tert-butyl 7-hydroxyindoline-1-carboxylate is unique due to the presence of both the tert-butyl group and the hydroxyl group, which can influence its reactivity and biological activity compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various fields of science and industry

Properties

IUPAC Name

tert-butyl 7-hydroxy-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-7-9-5-4-6-10(15)11(9)14/h4-6,15H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPIBRZJKQQUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697045
Record name tert-Butyl 7-hydroxy-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945771-04-0
Record name tert-Butyl 7-hydroxy-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 7-hydroxyindoline-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 7-hydroxyindoline-1-carboxylate
Reactant of Route 3
Tert-butyl 7-hydroxyindoline-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 7-hydroxyindoline-1-carboxylate
Reactant of Route 5
Tert-butyl 7-hydroxyindoline-1-carboxylate
Reactant of Route 6
Tert-butyl 7-hydroxyindoline-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.